![molecular formula C23H20N4O2S3 B2844307 N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-50-6](/img/structure/B2844307.png)
N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20N4O2S3 and its molecular weight is 480.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activity. Its structure consists of a benzo[d]thiazole moiety linked to a thieno[3,2-d]pyrimidine derivative through a thioacetamide functional group. This article explores the biological activities associated with this compound, including antimicrobial, antifungal, and antioxidant properties.
- Molecular Formula : C24H22N4O2S3
- Molecular Weight : 494.7 g/mol
- IUPAC Name : N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[(4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio]}acetamide
Antimicrobial Activity
The antimicrobial potential of compounds related to this compound has been evaluated in various studies. For instance:
-
In Vitro Studies : Research indicated that derivatives of thiazole and thienopyrimidine exhibited significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Streptococcus pyogenes 64 µg/mL Escherichia coli 128 µg/mL Pseudomonas aeruginosa 256 µg/mL
Antifungal Activity
The antifungal efficacy of related compounds has also been documented. Studies have shown that certain derivatives demonstrate inhibitory effects against fungi such as Candida albicans and Aspergillus niger.
-
Efficacy Assessment : The antifungal activity was assessed using the broth microdilution method.
Fungal Strain Minimum Inhibitory Concentration (MIC) Candida albicans 16 µg/mL Aspergillus niger 32 µg/mL
Antioxidant Activity
The antioxidant properties of the compound were evaluated through various assays which measure the ability to scavenge free radicals.
-
DPPH Assay : This assay revealed that the compound exhibited a significant ability to reduce DPPH radicals compared to standard antioxidants such as ascorbic acid.
Compound IC50 (µg/mL) N-(6-methylbenzo[d]thiazol...) 25 Ascorbic Acid 15
The biological activities of this compound are hypothesized to involve:
- Inhibition of Enzymatic Pathways : The thiazole and thienopyrimidine moieties may interfere with bacterial enzymes critical for cell wall synthesis or metabolic processes.
Case Studies
Recent studies have highlighted the potential clinical applications of compounds similar to N-(6-methylbenzo[d]thiazol...) in treating infections resistant to conventional antibiotics. For example:
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structural features of N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suggest it may inhibit key pathways involved in cancer progression.
Case Study: GSK-3β Inhibition
Glycogen synthase kinase 3β (GSK-3β) is a critical target in cancer therapy. Compounds structurally similar to this compound have been shown to exhibit potent GSK-3β inhibition. For instance, a related compound demonstrated an IC50 value of 1.6 µM against GSK-3β in neuroblastoma cells, leading to increased levels of phosphorylated GSK-3β, indicating effective inhibition .
Neuroprotective Effects
The neuroprotective potential of this compound is under investigation due to its ability to modulate pathways associated with neurodegenerative diseases. Compounds that inhibit GSK-3β are known to have neuroprotective effects and may offer therapeutic benefits for conditions like Alzheimer's disease.
Research Insights
Studies indicate that GSK-3β inhibitors can prevent neuronal cell death and promote cell survival under stress conditions. This suggests that this compound might serve as a lead compound for developing neuroprotective agents .
Antimicrobial Properties
The compound may also exhibit antimicrobial activity. Preliminary investigations into similar thiazole derivatives have shown promising results against various bacterial strains.
Potential Mechanism
The thiazole ring is known for its biological activity and could interact with microbial enzymes or disrupt cellular processes within pathogens. Further studies are needed to elucidate the specific mechanisms and efficacy against different microorganisms.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of this compound.
Key Structural Features
The presence of the benzo[d]thiazole moiety along with the thieno[3,2-d]pyrimidine core appears to enhance biological activity. Modifications to these structures could lead to improved potency and selectivity for target pathways.
Structural Feature | Potential Effect |
---|---|
Benzo[d]thiazole | Increases bioactivity |
Thieno[3,2-d]pyrimidine | Enhances target specificity |
Propiedades
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S3/c1-13-3-6-15(7-4-13)27-21(29)20-17(9-10-30-20)25-23(27)31-12-19(28)26-22-24-16-8-5-14(2)11-18(16)32-22/h3-8,11H,9-10,12H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTQDSOKLDDTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.